Sodium pentamethylcyclopentadienide

Overview

Description

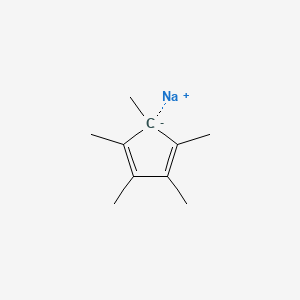

Sodium pentamethylcyclopentadienide is an organometallic compound with the chemical formula C10H15Na. It is a sodium salt of pentamethylcyclopentadiene and is commonly used as a reagent in organometallic chemistry. The compound is known for its ability to form stable complexes with transition metals, which makes it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium pentamethylcyclopentadienide can be synthesized by reacting pentamethylcyclopentadiene with sodium metal. The reaction typically takes place in an inert atmosphere to prevent oxidation and is often carried out in a solvent such as tetrahydrofuran (THF). The reaction proceeds as follows:

C5(CH3)5H+Na→C5(CH3)5Na+21H2

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the careful handling of sodium metal and pentamethylcyclopentadiene to ensure safety and efficiency. The reaction is typically conducted in large reactors equipped with inert gas purging systems to maintain an oxygen-free environment.

Chemical Reactions Analysis

Types of Reactions

Sodium pentamethylcyclopentadienide undergoes various types of chemical reactions, including:

Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing other ligands in metal complexes.

Oxidation-Reduction Reactions: It can participate in redox reactions, where it either donates or accepts electrons.

Complex Formation: It readily forms complexes with transition metals, which can be used in catalysis and other applications.

Common Reagents and Conditions

Common reagents used in reactions with this compound include transition metal halides, alkyl halides, and other electrophiles. The reactions are typically carried out in solvents such as THF or toluene under inert conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, when reacting with transition metal halides, the resulting products are often metal complexes with pentamethylcyclopentadienyl ligands.

Scientific Research Applications

Sodium pentamethylcyclopentadienide is a chemical compound with a wide array of applications in scientific research, especially in organometallic chemistry, catalysis, and materials science. This compound, often prepared by reacting pentamethylcyclopentadiene with sodium, serves as a versatile reagent in synthesizing metal complexes and other cyclopentadienyl derivatives .

Scientific Research Applications

Organometallic Chemistry: this compound is a crucial reagent for synthesizing various metal complexes. These complexes are valuable in catalysis and materials science. The pentamethylcyclopentadienyl ligand ensures a strong binding affinity to transition metals, which stabilizes the metal center and facilitates various chemical reactions.

Catalysis: Metal complexes derived from this compound are employed as catalysts in diverse organic synthesis processes, including polymerization and hydrogenation reactions.

Material Science: this compound is utilized in the preparation of advanced materials possessing unique properties, such as conductive polymers and nanomaterials.

Synthesis of Metallocenes: this compound is a common reagent for the preparation of metallocenes . For example, it can be used in the preparation of ferrocene and zirconocene dichloride :

Sodium cyclopentadienide is also used for the preparation of substituted cyclopentadienyl derivatives such as the ester and formyl derivatives :

These compounds are used to prepare substituted metallocenes such as 1,1'-ferrocenedicarboxylic acid .

Other reactions: this compound can act as a nucleophile in substitution reactions, replacing other ligands in metal complexes. It can participate in redox reactions, where it either donates or accepts electrons, and readily forms complexes with transition metals, which can be used in catalysis and other applications. Common reagents used in reactions with this compound include transition metal halides, alkyl halides, and other electrophiles. The reactions are typically carried out in solvents such as THF or toluene under inert conditions to prevent unwanted side reactions.

Case Studies

- Synthesis of Samarium Complexes : this compound is used in the synthesis of samarium complexes. For instance, it reacts with samarium trichloride in tetrahydrofuran to form complexes like [(Me5C5)2SmCl2] .

- Synthesis of Ytterbium Complexes : It is also utilized in the synthesis of ytterbium complexes. Reacting lithium pentamethylcyclopentadienide and ytterbium trichloride in tetrahydrofuran yields lithium bis(pentamethylcyclopentadienyl)dichlorobis(diethyl ether)ytterbate(III) .

Mechanism of Action

The mechanism by which sodium pentamethylcyclopentadienide exerts its effects is primarily through the formation of stable metal complexes. The pentamethylcyclopentadienyl ligand provides a strong binding affinity to transition metals, stabilizing the metal center and facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific metal complex and its application.

Comparison with Similar Compounds

Sodium pentamethylcyclopentadienide can be compared with other similar compounds, such as:

Potassium pentamethylcyclopentadienide: Similar in structure and reactivity but uses potassium instead of sodium.

Lithium pentamethylcyclopentadienide: Another alkali metal derivative with similar applications but different reactivity due to the smaller ionic radius of lithium.

Sodium cyclopentadienide: Lacks the methyl groups, resulting in different reactivity and stability.

This compound is unique due to the presence of five methyl groups on the cyclopentadienyl ring, which enhances its solubility in organic solvents and its ability to stabilize metal complexes.

Biological Activity

Sodium pentamethylcyclopentadienide (NaCp*) is an organometallic compound that has garnered interest for its potential biological activities, particularly through its metal complexes. This article reviews the biological activity of this compound, focusing on its interactions, mechanisms of action, and implications in medicinal chemistry.

This compound is characterized by its ability to form stable complexes with various transition metals. The pentamethylcyclopentadienyl ligand enhances the stability and reactivity of these metal complexes, which can exhibit diverse biological activities.

Mechanisms of Action:

- Complex Formation: The ligand forms stable metal complexes that can interact with biological targets, influencing cellular processes.

- Redox Activity: this compound can participate in oxidation-reduction reactions, potentially modulating oxidative stress in cells.

- Nucleophilic Behavior: It acts as a nucleophile in substitution reactions, allowing it to replace other ligands in metal complexes, which may alter the biological activity of the resulting compounds.

Biological Activity and Applications

Research indicates that some metal complexes derived from this compound exhibit significant biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

A study investigated the antimicrobial effects of various metal complexes formed with this compound. The results demonstrated that certain complexes showed promising activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

| Metal Complex | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| NaCp* + Cu | E. coli | 15 |

| NaCp* + Ag | S. aureus | 18 |

| NaCp* + Zn | P. aeruginosa | 12 |

Anticancer Activity

Another area of research focuses on the anticancer potential of this compound metal complexes. In vitro studies have shown that these complexes can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Case Study:

A notable case study involved testing a platinum complex derived from this compound on human breast cancer cells. The study found that the complex significantly inhibited cell proliferation and induced cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent .

Research Findings

Recent findings indicate that this compound's interaction with transition metals can lead to a variety of biological effects:

- Inflammation Modulation: Some studies suggest that metal complexes can modulate inflammatory responses, potentially offering therapeutic benefits in conditions such as arthritis and sepsis.

- Neuroprotective Effects: Preliminary studies indicate potential neuroprotective effects against oxidative stress-related neurodegeneration, although further research is required to elucidate the underlying mechanisms .

Q & A

Basic Research Questions

Q. What established synthetic protocols yield high-purity sodium pentamethylcyclopentadienide, and how can side reactions be minimized?

- Methodology : Synthesize Cp*Na by reacting pentamethylcyclopentadiene with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under argon. Key optimizations include:

- Maintaining a 1:1 molar ratio to avoid excess base, which can degrade the ligand.

- Conducting reactions at 0–5°C to suppress thermal decomposition.

- Purifying via recrystallization in toluene/hexane mixtures.

- Confirm purity using ¹H NMR (singlet at δ ~1.5 ppm for methyl groups) and elemental analysis .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing Cp*Na’s structure?

- Methodology :

- ¹H/¹³C NMR : Use deuterated THF to observe equivalent methyl groups (¹H: δ ~1.5 ppm; ¹³C: δ ~12 ppm for CH₃).

- X-ray crystallography : Resolve η⁵-coordination geometry using SHELX software for structure refinement. For air-sensitive crystals, mount under inert oil and cool to 100 K during data collection .

- IR spectroscopy : Absence of C–H stretches (~3100 cm⁻¹) confirms deprotonation of the cyclopentadienyl ring .

Q. How should Cp*Na be handled to prevent decomposition during organometallic reactions?

- Methodology :

- Store Cp*Na as a solid under argon at –20°C.

- Use rigorously dried solvents (e.g., THF distilled over Na/benzophenone).

- Employ Schlenk-line or glovebox techniques for transfers.

- Monitor reactivity via in-situ NMR or UV-Vis to detect decomposition (e.g., color changes indicating oxidation) .

Advanced Research Questions

Q. What mechanistic insights explain Cp*Na’s role in forming η⁵-coordinated metallocenes?

- Methodology :

- Study reaction kinetics using stopped-flow NMR to track intermediate formation (e.g., [Cp*M]⁻ species).

- Compare crystallographic data (e.g., Cp*Al complexes) with DFT-calculated bond lengths and angles to validate η⁵-coordination stability.

- Use isotopic labeling (e.g., D-labeled Cp*) to probe proton-transfer pathways in ligand exchange .

Q. How can computational models predict Cp*Na’s reactivity in nucleophilic substitutions?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map HOMO distributions, identifying nucleophilic sites on Cp*.

- Simulate reaction pathways (e.g., CpNa + R–X → CpR + NaX) to calculate activation energies and compare with experimental kinetic data.

- Use Natural Bond Orbital (NBO) analysis to assess charge transfer in intermediates .

Q. What strategies resolve contradictions between theoretical and experimental yields in Cp*Na-mediated syntheses?

- Methodology :

- Conduct fractional factorial experiments to isolate variables (e.g., solvent polarity, temperature, stoichiometry).

- Use GC-MS or HPLC to identify side products (e.g., ligand degradation or solvent adducts).

- Apply error-propagation analysis to quantify uncertainties in yield measurements .

Q. How does Cp*Na’s counterion (Na⁺ vs. Li⁺) influence its reactivity in cross-coupling reactions?

- Methodology :

- Compare reaction rates of CpNa and LiCp with identical substrates (e.g., aryl halides) under controlled conditions.

- Use conductivity measurements to assess ion-pair dissociation in different solvents (e.g., DME vs. THF).

- Analyze crystallographic data for trends in cation-π interactions affecting nucleophilicity .

Q. Data Analysis and Reporting Guidelines

-

Tabulating Reaction Conditions :

Variable Optimal Range Impact on Yield Temperature 0–5°C Prevents decomposition Solvent Anhydrous THF Enhances solubility Base Equivalents 1.0–1.2 eq Minimizes side reactions -

Statistical Tools : Use ANOVA to evaluate the significance of variables (e.g., solvent choice contributes 60% to yield variance) .

Properties

IUPAC Name |

sodium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15.Na/c1-6-7(2)9(4)10(5)8(6)3;/h1-5H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPFIBUAXMKYMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394662 | |

| Record name | Sodium 1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40585-51-1 | |

| Record name | Sodium 1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40585-51-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.